molecular formula C20H29ClN2O4 B13832412 8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide

Cat. No.: B13832412
M. Wt: 396.9 g/mol
InChI Key: FFLHMHLGUKQLEC-VWMHFEHESA-N
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Description

8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a methylene group, and an octanoic acid moiety linked to an L-prolinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Methylene Group: The chlorophenoxy intermediate is then reacted with a methylene donor under basic conditions to introduce the methylene group.

    Coupling with Octanoic Acid: The methylene intermediate is coupled with octanoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the octanoic acid derivative.

    Formation of L-Prolinamide: Finally, the octanoic acid derivative is reacted with L-proline in the presence of a coupling reagent to form 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenoxy group can be reduced to form a phenol derivative.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenol derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H29ClN2O4

Molecular Weight

396.9 g/mol

IUPAC Name

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H19ClO3.C5H10N2O/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14;6-5(8)4-2-1-3-7-4/h7-10H,1-6,11H2,(H,17,18);4,7H,1-3H2,(H2,6,8)/t;4-/m.0/s1

InChI Key

FFLHMHLGUKQLEC-VWMHFEHESA-N

Isomeric SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1C[C@H](NC1)C(=O)N

Canonical SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1CC(NC1)C(=O)N

Origin of Product

United States

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